molecular formula C12H19NO2Si B14703251 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane CAS No. 18052-33-0

2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane

Cat. No.: B14703251
CAS No.: 18052-33-0
M. Wt: 237.37 g/mol
InChI Key: RZJIXEKPJAJIEO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane is a chemical compound with the molecular formula C12H19NO2Si It is known for its unique structural features, which include a silicon atom integrated into a heterocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of phenylsilane derivatives with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxa-6-aza-2-silacyclooctane with phenylsilane in the presence of a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in various substituted silacyclooctane derivatives.

Scientific Research Applications

2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure but lacks the phenyl group.

    2,6-Dimethyl-2-vinyl-1,3-dioxa-6-aza-2-silacyclooctane: Contains a vinyl group instead of a phenyl group.

    2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure with different substituents on the silicon atom.

Uniqueness

This compound is unique due to the presence of both phenyl and silicon atoms within its heterocyclic ring system. This combination imparts distinctive chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

18052-33-0

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

2,6-dimethyl-2-phenyl-1,3,6,2-dioxazasilocane

InChI

InChI=1S/C12H19NO2Si/c1-13-8-10-14-16(2,15-11-9-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

RZJIXEKPJAJIEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCO[Si](OCC1)(C)C2=CC=CC=C2

Origin of Product

United States

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